molecular formula C11H13NO4 B15221071 (R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid

(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid

Cat. No.: B15221071
M. Wt: 223.22 g/mol
InChI Key: BTLMAFGMHHKSHH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid is a chiral amino acid derivative featuring a benzodioxole moiety linked via a methylene group to the second carbon of a propanoic acid backbone. The (R)-configuration at the 3rd carbon, which bears the amino group, confers stereospecificity critical for interactions in biological systems. For instance, the hydrochloride salt of its positional isomer, (R)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid (CAS 464931-62-2), is documented as a research chemical with molecular formula C₁₀H₁₂ClNO₄ and molecular weight 245.66 g/mol . The free acid form of the target compound is inferred to have a molecular formula of C₁₁H₁₃NO₄ (MW 235.23 g/mol), differing by the substitution position of the benzodioxole group.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid

InChI

InChI=1S/C11H13NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-2,4,8H,3,5-6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

BTLMAFGMHHKSHH-MRVPVSSYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C[C@H](CN)C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Alkylation Using Chiral Auxiliaries

A widely employed strategy for constructing chiral β-amino acids involves asymmetric alkylation using Evans' oxazolidinone auxiliaries. In this method, a glycine-derived enolate is generated from a chiral oxazolidinone, which undergoes alkylation with a benzodioxolylmethyl electrophile. For instance, the reaction of (R)-4-benzyl-2-oxazolidinone with tert-butyl glycinate under basic conditions forms a stabilized enolate. Subsequent treatment with 5-(bromomethyl)-1,3-benzodioxole introduces the benzodioxole moiety stereoselectively. Hydrolysis of the oxazolidinone auxiliary and tert-butyl ester yields the target amino acid.

Key advantages of this method include high enantiomeric excess (ee > 98%) and scalability. However, the necessity for stoichiometric chiral auxiliaries increases production costs. Recent optimizations have focused on recycling the auxiliary to improve atom economy.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers an efficient route to obtain the (R)-enantiomer from racemic mixtures. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze (S)-3-amino-2-(benzo[d]dioxol-5-ylmethyl)propanoic acid methyl ester, leaving the (R)-ester intact. The racemic ester is synthesized via Mitsunobu reaction between benzodioxole methanol and N-protected β-amino acids, followed by esterification.

After enzymatic hydrolysis, the remaining (R)-ester is isolated via extraction and crystallized. Final saponification with aqueous NaOH yields the carboxylic acid. This method achieves ee values exceeding 99% but requires careful optimization of reaction conditions (pH 7.5, 35°C) to prevent racemization.

Strecker Synthesis Approach

The Strecker reaction provides a three-component route to α-amino acids, adapted here for β-substituted derivatives. Condensation of 5-(aminomethyl)-1,3-benzodioxole with glyoxylic acid and potassium cyanide forms an α-aminonitrile intermediate. Acidic hydrolysis converts the nitrile to the carboxylic acid while preserving the benzodioxole group.

Chiral induction is achieved using (R)-BINOL-derived catalysts during the cyanide addition step, yielding the (R)-configured amino acid with 85–90% ee. Despite moderate stereoselectivity, this method benefits from readily available starting materials and minimal purification requirements.

Reductive Amination Strategy

Reductive amination of β-keto acids offers a direct pathway to β-amino acids. 2-(Benzo[d]dioxol-5-ylmethyl)-3-oxopropanoic acid is treated with ammonium acetate and sodium cyanoborohydride in methanol, producing the racemic amino acid. Asymmetric variants employ chiral Ru(II)-BINAP catalysts, achieving 92% ee under hydrogenation conditions (50 psi H₂, 60°C).

This method’s efficiency is offset by the challenge of synthesizing the β-keto acid precursor, which requires Claisen condensation between benzodioxole acetic acid esters and oxaloacetate derivatives.

Comparison of Synthetic Methods

The table below summarizes key performance metrics for the discussed methods:

Method Starting Material Steps Yield (%) ee (%) Key Challenges
Asymmetric Alkylation Oxazolidinone-glycine 4 45 98 Auxiliary removal efficiency
Enzymatic Resolution Racemic β-amino ester 3 35 99 Substrate specificity
Strecker Synthesis 5-(Aminomethyl)benzodioxole 5 30 85 Cyanide handling
Reductive Amination β-Keto acid 3 40 92 Precursor synthesis

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid can yield alcohols or aldehydes.

Scientific Research Applications

®-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as benzodioxole, amino acid backbones, or chiral centers.

Structural and Functional Comparisons

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Characteristics
Target: (R)-3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid C₁₁H₁₃NO₄ 235.23* - Benzodioxole via methylene at C2
- Free amino group at C3
Likely polar, zwitterionic; potential for unmodified biological interaction
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride C₁₀H₁₂ClNO₄ 245.66 - Benzodioxole directly at C3
- Hydrochloride salt
Enhanced solubility; research-grade, not for human use
(R)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic acid C₁₆H₂₀ClN₃O₄ 353.80 - Boc-protected amino at C2
- 5-Chloroindole at C3
Stabilized amine; indole moiety may enhance CNS-targeting potential
(R)-2-(4-((2-(Benzo[d][1,3]dioxol-5-yloxy)nicotinamide)methyl)-3-fluorophenoxy)propanoic acid C₂₃H₁₉FN₂O₇ 454.41 - Fluorine atom
- Nicotinamide and benzodioxole ether linkages
High molecular complexity; potential kinase inhibition or fluorophore utility
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid C₁₄H₁₈N₂O₂ 246.31 - Isoquinoline ring at C2
- Methyl groups for steric bulk
Rigid aromatic system; potential enzyme inhibition

Biological Activity

(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is a compound of interest due to its potential pharmacological properties and biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting significant data.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological significance. The structural formula can be represented as follows:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4

This structure contributes to its interaction with various biological targets.

1. Neuropharmacological Effects

Research indicates that (R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid exhibits neuroprotective properties. A study demonstrated its ability to inhibit oxidative stress-induced neuronal cell death in PC12 cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative damage in biological systems. The IC50 value for scavenging DPPH radicals was reported to be approximately 25 µM, indicating a moderate antioxidant effect .

3. Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory effects of (R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50/EC50 ValueReferences
NeuroprotectionPC12 Cell Viability25 µM
AntioxidantDPPH Scavenging25 µM
Anti-inflammatoryCytokine Production Inhibition< 10 µM

The synthesis of (R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid typically involves multi-step organic reactions starting from readily available precursors. The mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of oxidative pathways.

Potential Therapeutic Applications

Given its diverse biological activities, (R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid holds promise for therapeutic applications in:

  • Neurodegenerative Diseases: Its neuroprotective effects may be harnessed for treating conditions such as Alzheimer's disease.
  • Inflammatory Disorders: The anti-inflammatory properties suggest potential use in chronic inflammatory diseases.

Q & A

Basic: What synthetic methodologies are most effective for producing enantiomerically pure (R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid?

Methodological Answer:
The synthesis typically involves multi-step sequences, including:

  • Reductive amination : Using sodium cyanoborohydride (NaBH3_3CN) in methanol to reduce imine intermediates, achieving yields of 85–90% .
  • Carbodiimide-mediated coupling : Reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation, as seen in analogous amino acid derivatives .
  • Chiral resolution : Use of chiral auxiliaries or chromatography to isolate the (R)-enantiomer, critical for biological relevance .
    Key Considerations : Monitor reaction pH and temperature to minimize racemization. Validate enantiopurity via chiral HPLC or polarimetry.

Basic: How should researchers characterize the structural and chemical purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzo[d][1,3]dioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and the propanoic acid backbone .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C12_{12}H13_{13}NO5_5: 251.08 g/mol) and fragmentation patterns .
  • HPLC-PDA : Assess chemical purity (>95%) and detect trace impurities using reverse-phase C18 columns .

Advanced: How do structural modifications to the benzo[d][1,3]dioxole group impact biological activity and solubility?

Methodological Answer:

  • Lipophilicity Adjustments : Introducing electron-withdrawing groups (e.g., Cl, F) to the benzodioxole ring enhances metabolic stability but may reduce aqueous solubility. Use LogP calculations (e.g., MarvinSketch) to predict changes .
  • Bioisosteric Replacement : Replace the methylenedioxy group with trifluoromethyl or pyridyl moieties to modulate target binding, as seen in related anticancer compounds .
  • Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) and correlate with structural data to optimize pharmacokinetics .

Advanced: What strategies resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, serum concentration). For example, MDA-MB-231 breast cancer cells showed IC50_{50} values near 30 µM for benzodioxole derivatives in invasion assays .
  • Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition for butyrylcholinesterase) to isolate confounding variables .
  • Computational Validation : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinity discrepancies between in vitro and in silico models .

Advanced: How can researchers optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–9) and analyze degradation via LC-MS. Propanoic acid derivatives often show instability in acidic environments .
  • Prodrug Design : Introduce phosphate or tert-butoxycarbonyl (Boc) groups to protect the amino acid moiety, enhancing plasma stability .
  • Accelerated Stability Testing : Use thermal (40°C) and oxidative (H2_2O2_2) stress conditions to identify degradation pathways .

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the methylenedioxy group .
  • Solution Stability : For short-term use, dissolve in DMSO (≤10 mM) and aliquot to avoid freeze-thaw cycles .

Advanced: How can computational tools guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • QSAR Modeling : Train models on existing bioactivity data (e.g., IC50_{50}, Ki) to predict substituent effects on target binding .
  • Molecular Dynamics Simulations : Analyze interactions with receptors (e.g., urokinase plasminogen activator receptor) to prioritize derivatives with stable binding poses .
  • Retrosynthesis AI : Platforms like BenchChem’s AI-powered tool (excluded per guidelines) suggest alternative routes; instead, use Reaxys or SciFinder for validated pathways .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential respiratory irritancy from amine intermediates .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: What in vitro assays are most relevant for evaluating its mechanism of action?

Methodological Answer:

  • Cell Migration/Invasion Assays : Use Boyden chambers with Matrigel-coated membranes for cancer-related studies .
  • Enzyme Inhibition Kinetics : Measure Ki values via fluorogenic substrates (e.g., acetylthiocholine for cholinesterase inhibition) .
  • Cytotoxicity Screening : Employ MTT or Mosmann’s colorimetric assay to quantify cell viability .

Advanced: How can enantiomeric impurities be minimized during large-scale synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-ruthenium complexes) for hydrogenation steps .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.